molecular formula C15H16N2O3 B2538664 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 883824-25-7

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2538664
CAS No.: 883824-25-7
M. Wt: 272.304
InChI Key: FGAIKOYMZOBGLR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₆N₂O₃ Molecular Weight: 272.30 g/mol CAS Registry Number: 883824-25-7 This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethylphenyl group and at position 1 with a propanoic acid chain. The propanoic acid moiety enhances solubility and bioavailability, making it a candidate for drug development.

Properties

IUPAC Name

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-3-4-12(9-11(10)2)13-5-6-14(18)17(16-13)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIKOYMZOBGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution with 3,4-Dimethylphenyl Group:

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the pyridazinone derivative with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols or the pyridazinone ring to dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyridazines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multi-step organic reactions. The process can include:

  • Formation of the pyridazine ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the propanoic acid moiety occurs via coupling reactions with suitable reagents.

Table 1: Synthesis Steps Overview

StepReaction TypeDescription
1CyclizationFormation of the pyridazine ring from precursors
2CouplingAttachment of the propanoic acid group

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds showed low IC50 values in various cancer cell lines, indicating strong anticancer potential when compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, showcasing potential for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of pyridazine derivatives in various therapeutic contexts:

  • Anticancer Research :
    • A study published in the Tropical Journal of Pharmaceutical Research found that synthesized derivatives with a similar structure exhibited promising anticancer activity against multiple cell lines with IC50 values significantly lower than conventional drugs .
  • Thrombocytopenia Treatment :
    • Research has indicated that certain derivatives act as agonists for thrombopoietin receptors, enhancing platelet production which could be beneficial in treating thrombocytopenia .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerLow IC50 values in cancer cell lines
Anti-inflammatoryPotential efficacy demonstrated
Thrombopoietin AgonistEnhances platelet production

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound may influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of the target compound, focusing on substituent variations, physicochemical properties, and research findings:

Compound Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid (Target) C₁₅H₁₆N₂O₃ 272.30 883824-25-7 Baseline structure with 3,4-dimethylphenyl substitution.
3-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid C₁₄H₁₄N₂O₃ 258.27 58112-61-1 Lacks one methyl group on the phenyl ring (4-methyl vs. 3,4-dimethyl). Reduced steric hindrance and lipophilicity.
3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid C₁₃H₁₁FN₂O₃ 262.24 686272-49-1 Fluorine atom introduces electronegativity, potentially enhancing receptor binding. Discontinued commercial availability suggests synthesis challenges.
3-{3-[(3,4-Dimethylphenyl)carbamoyl]-6-oxopyridazin-1(6H)-yl}propanoic acid C₁₆H₁₇N₃O₄ 315.33 N/A Carbamoyl group increases molecular weight and hydrogen-bonding capacity.
3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid C₁₆H₁₄ClNO₂ 287.74 N/A Chloropyridine and acrylic acid substituents alter electronic properties. High yield (96%) reported.

Detailed Research Findings

Substituent Effects on Bioactivity

  • 3,4-Dimethylphenyl vs. 4-Methylphenyl: The additional methyl group in the target compound increases lipophilicity (logP ~2.1 vs.
  • Fluorophenyl Analogs : The 4-fluoro derivative (CAS 686272-49-1) exhibits stronger dipole interactions due to fluorine’s electronegativity, which may improve target binding in enzyme inhibition assays . However, its discontinuation in commercial catalogs hints at stability or synthesis issues.
  • Carbamoyl Derivatives: Compounds like 3-{3-[(3,4-dimethylphenyl)carbamoyl]-6-oxopyridazin-1(6H)-yl}propanoic acid (MW 315.33) show increased hydrogen-bond donor capacity, making them candidates for protease inhibition .

Structural Predictions

  • Computational models (e.g., SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O) predict that the 4-methylphenyl analog (CID 5011771) has a planar conformation, favoring π-π stacking interactions in biological targets .

Biological Activity

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyridazine ring : This heterocyclic structure contributes to its biological activity.
  • 3,4-dimethylphenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Propanoic acid moiety : Provides acidic properties that may affect solubility and pharmacokinetics.

Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}
Molecular Weight : 256.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Histone Deacetylase (HDAC) Inhibition : Compounds similar in structure have been shown to inhibit HDACs, which play a crucial role in cancer progression. For instance, analogs exhibit cytotoxicity against cancer cell lines by modulating gene expression through histone acetylation .
  • Antimicrobial Activity : The compound has potential applications as an antimicrobial agent, targeting bacterial enzymes critical for survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HDAC InhibitionInhibits HDACs leading to increased acetylation of histones and altered gene expression.
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialPotential activity against bacterial pathogens.

Case Studies

  • HDAC Inhibitory Activity :
    A study evaluated the HDAC inhibitory potency of various compounds related to pyridazine derivatives. Results indicated that certain analogs showed IC50_{50} values in the sub-micromolar range, demonstrating significant potential as anticancer agents .
  • Antimicrobial Efficacy :
    Research focused on the antimicrobial properties of pyridazine derivatives revealed that modifications in the chemical structure could enhance activity against resistant strains of bacteria. The compound's ability to inhibit bacterial growth was assessed using standard microbiological methods, showing promising results .

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